4-oxo-7-phenyl-5H-thieno[3,2-c]pyridine-2-carbaldehyde
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Overview
Description
4-oxo-7-phenyl-5H-thieno[3,2-c]pyridine-2-carbaldehyde is a heterocyclic compound that contains a thieno[3,2-c]pyridine core structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of the thieno[3,2-c]pyridine moiety imparts unique chemical and biological properties to the compound.
Preparation Methods
The synthesis of 4-oxo-7-phenyl-5H-thieno[3,2-c]pyridine-2-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of thiophene derivatives with appropriate aldehydes and amines under controlled conditions. For instance, the reaction of thiophene-2-carboxaldehyde with aniline in the presence of a catalyst can yield the desired product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .
Chemical Reactions Analysis
4-oxo-7-phenyl-5H-thieno[3,2-c]pyridine-2-carbaldehyde undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. Major products formed from these reactions include alcohols, carboxylic acids, and substituted derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-oxo-7-phenyl-5H-thieno[3,2-c]pyridine-2-carbaldehyde involves its interaction with molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anticancer effects . The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways that are critical for cell survival and growth .
Comparison with Similar Compounds
4-oxo-7-phenyl-5H-thieno[3,2-c]pyridine-2-carbaldehyde can be compared with other similar compounds, such as:
Thieno[3,2-d]pyrimidine derivatives: These compounds share a similar core structure but differ in their functional groups and biological activities.
Thiophene derivatives: These compounds have a thiophene ring but lack the pyridine moiety, resulting in different chemical and biological properties.
Pyridine derivatives: These compounds contain a pyridine ring but do not have the thiophene moiety, leading to variations in their reactivity and applications.
The uniqueness of this compound lies in its combined thieno[3,2-c]pyridine structure, which imparts distinct chemical and biological properties that are not observed in its individual components .
Properties
Molecular Formula |
C14H9NO2S |
---|---|
Molecular Weight |
255.29 g/mol |
IUPAC Name |
4-oxo-7-phenyl-5H-thieno[3,2-c]pyridine-2-carbaldehyde |
InChI |
InChI=1S/C14H9NO2S/c16-8-10-6-11-13(18-10)12(7-15-14(11)17)9-4-2-1-3-5-9/h1-8H,(H,15,17) |
InChI Key |
OURSXVQNTLNJRI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CNC(=O)C3=C2SC(=C3)C=O |
Origin of Product |
United States |
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